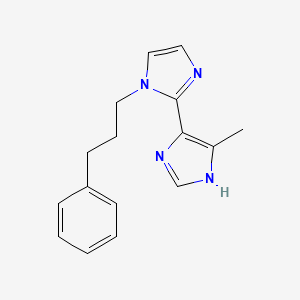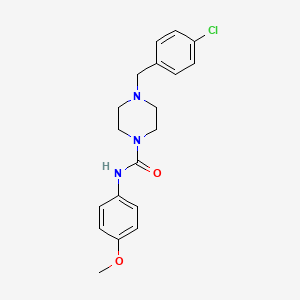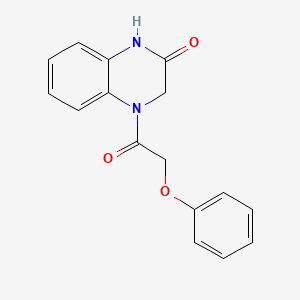
4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide, also known as PMSB or N-(3-propyl-4-morpholinyl)-4-oxobutanesulfonamide, is a sulfonamide derivative that has shown potential in various scientific research applications. This compound has been synthesized through a multi-step process and has been found to have interesting biochemical and physiological effects.
作用機序
The mechanism of action of 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide involves its ability to inhibit carbonic anhydrase IX activity. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Carbonic anhydrase IX is overexpressed in many types of cancer cells and is involved in the regulation of pH and cell proliferation.
Biochemical and Physiological Effects:
4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide has been found to have interesting biochemical and physiological effects. In addition to its ability to inhibit carbonic anhydrase IX activity, 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide has been shown to induce apoptosis in cancer cells and to inhibit the growth of bacteria and fungi. 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide is also stable under normal laboratory conditions. However, there are some limitations to the use of 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide in lab experiments. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide can also be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide. One potential direction is the development of 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide as a therapeutic agent for cancer and inflammatory diseases. Another direction is the study of the mechanism of action of 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide on carbonic anhydrase IX activity. Further studies on the toxicity and pharmacokinetics of 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide are also needed to determine its potential as a therapeutic agent.
合成法
The synthesis of 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide involves several steps, including the reaction of 3-propylmorpholine with 4-chlorobutyric acid, followed by the reaction of the resulting compound with sodium hydride and then with chlorosulfonyl isocyanate. The final product is obtained after purification through column chromatography.
科学的研究の応用
4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide has been studied for its potential as a therapeutic agent in various scientific research applications. One study found that 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide can inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can potentially lead to the suppression of tumor growth and metastasis.
特性
IUPAC Name |
4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-2-4-10-9-17-7-6-13(10)11(14)5-3-8-18(12,15)16/h10H,2-9H2,1H3,(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVCKABODYEEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COCCN1C(=O)CCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5312857.png)

![N-(3-furylmethyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5312877.png)

![2-tert-butyl-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5312888.png)
![2-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5312895.png)
![3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5312899.png)
![ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5312908.png)
![methyl [4-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-2-oxo-1-piperazinyl]acetate](/img/structure/B5312914.png)

![4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5312940.png)


